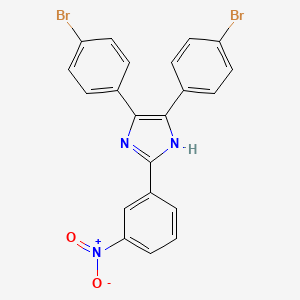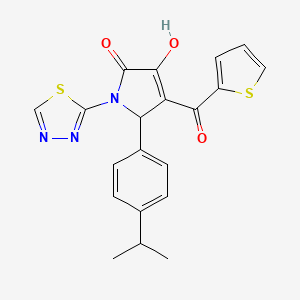![molecular formula C21H27FN2O B5231402 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B5231402.png)
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine, commonly known as 4-FPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a research chemical that has gained popularity in recent years due to its potential applications in scientific research.
作用機序
The exact mechanism of action of 4-FPP is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist. This means that it binds to these receptors and activates them, leading to an increase in the levels of these neurotransmitters in the brain. This, in turn, is thought to produce the psychoactive effects associated with 4-FPP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FPP are not well-documented. However, studies have shown that it produces a range of psychoactive effects, including euphoria, increased sociability, and enhanced sensory perception. It has also been found to have anxiolytic and antidepressant properties.
実験室実験の利点と制限
One of the main advantages of 4-FPP is its potential as a research tool for investigating the serotonin and dopamine systems. It has been used in studies to investigate the role of these neurotransmitters in various psychiatric disorders. However, one of the limitations of 4-FPP is that it is a relatively new compound, and its long-term effects are not yet known. Therefore, caution should be exercised when using it in research studies.
将来の方向性
There are several future directions for research on 4-FPP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to investigate its efficacy and safety in humans. Another area of research is its potential as a research tool for investigating the serotonin and dopamine systems. Finally, there is a need for further studies to investigate the long-term effects of 4-FPP on the brain and body.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine is a synthetic compound that has gained popularity in recent years due to its potential applications in scientific research. It has been found to have an affinity for the serotonin and dopamine receptors, which makes it a potential candidate for the development of new antidepressant and anti-anxiety medications. However, caution should be exercised when using it in research studies due to its relatively new status and unknown long-term effects. Future research directions include investigating its potential as a treatment for depression and anxiety disorders, and as a research tool for investigating the serotonin and dopamine systems.
合成法
The synthesis of 4-FPP involves the reaction of 1-(4-fluorophenyl)piperazine with 3-(4-methoxyphenyl)-1-methylpropan-1-ol in the presence of a catalyst. The reaction takes place under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-FPP has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that it has an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been found to have an affinity for the dopamine receptor, which is involved in the regulation of reward and motivation. These properties make 4-FPP a potential candidate for the development of new antidepressant and anti-anxiety medications.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c1-17(3-4-18-5-11-21(25-2)12-6-18)23-13-15-24(16-14-23)20-9-7-19(22)8-10-20/h5-12,17H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAZUZXYRQWQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)

![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)
![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)

![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)

![methyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231397.png)


![3-bromo-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5231412.png)